molecular formula C19H18N2O2 B13891994 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 741287-00-3

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13891994
CAS No.: 741287-00-3
M. Wt: 306.4 g/mol
InChI Key: FAQVLYUQRDUSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound featuring a pyrazole core, a heterocycle renowned for its diverse pharmacological activities. This specific 1,3,4,5-tetrasubstituted pyrazole derivative is of significant interest in medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in pharmaceutical research, found in well-established drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant . Pyrazole derivatives are frequently investigated for their wide spectrum of biological activities. Research on closely related 1,3,5-triphenylpyrazole structures has demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key enzyme target in the development of novel anticancer agents . Furthermore, structurally similar pyrazole compounds have shown promising antimicrobial and antioxidant properties in scientific studies . Handling and Usage This product is provided for research and further manufacturing use only. It is strictly not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

CAS No.

741287-00-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-methyl-1,5-diphenylpyrazole-3-carboxylate

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)18(15-10-6-4-7-11-15)21(20-17)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3

InChI Key

FAQVLYUQRDUSOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism : The ester group’s position (3 vs. 4) significantly impacts molecular polarity and binding affinity. For instance, Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate lacks the 4-methyl group, reducing steric hindrance compared to the title compound.
  • Functional group diversity : The azo and azidomethyl substituents in analogues introduce distinct reactivity profiles. The azo group in the dichlorophenyl derivative enhances UV absorption, making it suitable for dye applications, while the azidomethyl group facilitates bioorthogonal reactions.

Physicochemical Properties

  • Lipophilicity : The title compound’s LogP is estimated to be ~3.0 (calculated using fragment-based methods), lower than the dichlorophenyl-azo derivative (LogP = 3.91) due to the absence of chlorine .
  • Thermal stability : Pyrazole derivatives generally exhibit high thermal stability (>200°C), but the azidomethyl analogue may decompose exothermically due to the azide group .

Biological Activity

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 741287-00-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial, antioxidant, and anticancer agent, supported by various studies and data tables.

  • Molecular Formula : C19H18N2O2
  • Molecular Weight : 306.358 g/mol
  • CAS Number : 741287-00-3

Biological Activity Overview

The compound has been studied for several biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, a study highlighted the synthesis of related pyrazole derivatives that demonstrated significant activity against various bacterial strains. The effectiveness was evaluated using the disc diffusion method and minimum inhibitory concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
4-Methyl-1,5-diphenyl-1H-pyrazolePseudomonas aeruginosa128

2. Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays such as DPPH radical scavenging and reducing power assays. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
Reducing Power30

3. Anticancer Activity

Studies have also focused on the anticancer properties of this compound. In vitro assays showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT29 (Colon)20

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial activity of synthesized pyrazole derivatives, including the target compound. The results demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

In another study, the antioxidant activity was compared with standard antioxidants like ascorbic acid. The findings indicated that the pyrazole derivative exhibited comparable or superior activity in scavenging free radicals, highlighting its potential in therapeutic applications against oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.